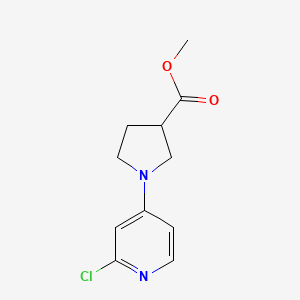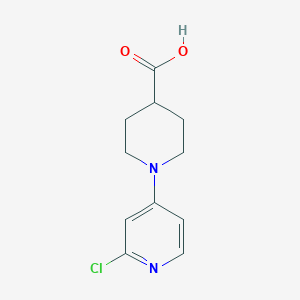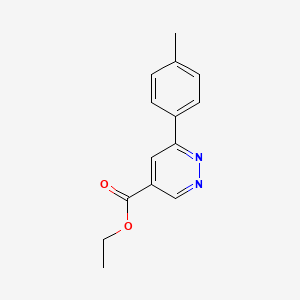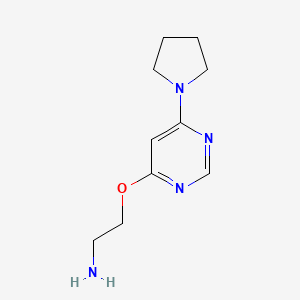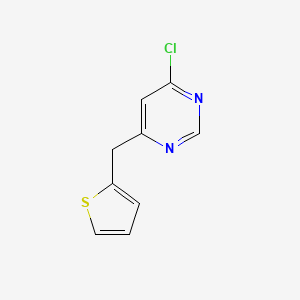
4-溴-6-(甲氧甲基)嘧啶
描述
4-Bromo-6-(methoxymethyl)pyrimidine (BMMP) is a pyrimidine derivative. It has the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . It has gained attention in recent years due to its potential use in various research and industrial fields.
Molecular Structure Analysis
The molecular structure of BMMP includes a pyrimidine ring with a bromine atom at the 4th position and a methoxymethyl group at the 6th position . The InChI key for BMMP is IZAYYLONTZTYSW-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrimidines, including BMMP, can undergo a variety of chemical reactions. For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .科学研究应用
抗病毒活性
- Hocková 等人 (2003) 进行的一项研究探索了 2,4-二氨基-6-羟基嘧啶的衍生物(与 4-溴-6-(甲氧甲基)嘧啶相关),以了解其抗病毒活性。这些化合物显示出对细胞培养中逆转录病毒复制的显着抑制作用,证明了其在抗逆转录病毒应用中的潜力 (Hocková、Holý、Masojídková、Andrei、Snoeck、De Clercq 和 Balzarini,2003)。
合成和结构研究
Brown 和 Waring (1977) 研究了 2-(1'-溴-1'-甲基乙基)嘧啶的合成和溶剂分解。本研究提供了关于溴代嘧啶衍生物的化学行为的基础知识,这与了解 4-溴-6-(甲氧甲基)嘧啶等化合物相关 (Brown 和 Waring,1977)。
Baeza 等人 (2010) 的另一项研究涉及吡啶并[3′,2′:4,5]吡咯并[1,2-c]嘧啶杂环系统的功能化,该系统与 4-溴-6-(甲氧甲基)嘧啶中的嘧啶结构密切相关。这项工作有助于理解嘧啶衍生物的化学和潜在应用 (Baeza、Mendiola、Burgos、Alvarez-Builla 和 Vaquero,2010)。
免疫调节和抗癌特性
- Hannah 等人 (2000) 的一项研究重点关注空间位阻 2-氨基-5-卤-4,6-(二取代)嘧啶,其在结构上与 4-溴-6-(甲氧甲基)嘧啶相关。这些化合物显示出作为具有抗癌特性的免疫剂的潜力 (Hannah、Sherer、Davies、Titman、Laughton 和 Stevens,2000)。
未来方向
BMMP and other pyrimidine derivatives have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . They also have potential as anticancer agents . Future research could focus on developing more potent and efficacious drugs with the pyrimidine scaffold .
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer activity by interacting with various cellular targets .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with the bcr-abl t315l mutant, a protein associated with certain types of cancer .
Biochemical Pathways
4-Bromo-6-(methoxymethyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .
Result of Action
Pyrimidine derivatives have been shown to exhibit anticancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-(methoxymethyl)pyrimidine. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires specific reaction conditions .
生化分析
Biochemical Properties
4-Bromo-6-(methoxymethyl)pyrimidine is involved in several biochemical reactions due to its structural similarity to naturally occurring pyrimidines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), which plays a role in the de novo synthesis of pyrimidines . The nature of these interactions often involves competitive inhibition, where 4-Bromo-6-(methoxymethyl)pyrimidine competes with natural substrates for enzyme binding sites.
Cellular Effects
4-Bromo-6-(methoxymethyl)pyrimidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation of cancer cells by inhibiting key enzymes involved in DNA synthesis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. The compound’s impact on cellular metabolism includes changes in the levels of metabolites involved in nucleotide synthesis and energy production.
Molecular Mechanism
The molecular mechanism of 4-Bromo-6-(methoxymethyl)pyrimidine involves its interaction with specific biomolecules at the molecular level. It binds to the active sites of enzymes like DHODH, inhibiting their activity and thereby reducing the synthesis of pyrimidine nucleotides . This inhibition can lead to a decrease in DNA and RNA synthesis, ultimately affecting cell proliferation and survival. Additionally, 4-Bromo-6-(methoxymethyl)pyrimidine can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(methoxymethyl)pyrimidine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-6-(methoxymethyl)pyrimidine remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of nucleotide synthesis and prolonged effects on cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(methoxymethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, it can cause adverse effects, including toxicity and damage to rapidly proliferating tissues such as the gastrointestinal tract and bone marrow. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
4-Bromo-6-(methoxymethyl)pyrimidine is involved in metabolic pathways related to pyrimidine synthesis and degradation. It interacts with enzymes such as DHODH and orotate phosphoribosyltransferase (OPRT), which are key players in the de novo synthesis of pyrimidine nucleotides . The compound’s effects on metabolic flux include alterations in the levels of intermediates and end products of pyrimidine metabolism, impacting overall cellular nucleotide pools.
Transport and Distribution
Within cells and tissues, 4-Bromo-6-(methoxymethyl)pyrimidine is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . Binding proteins and transporters play a role in its localization and accumulation within specific tissues, influencing its overall bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of 4-Bromo-6-(methoxymethyl)pyrimidine affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can enhance its interactions with target enzymes and biomolecules, thereby modulating its biochemical effects.
属性
IUPAC Name |
4-bromo-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYYLONTZTYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)
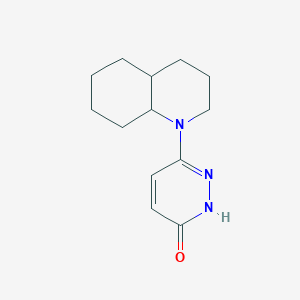
![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)
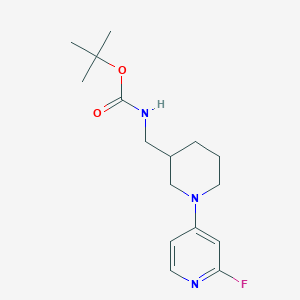

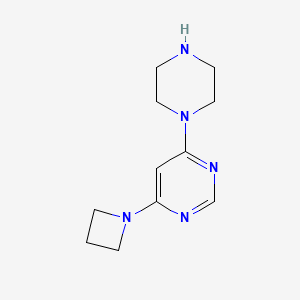
![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)

![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)
